molecular formula C15H8N4O4S2 B2510765 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide CAS No. 477535-15-2

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide

Cat. No.: B2510765
CAS No.: 477535-15-2
M. Wt: 372.37
InChI Key: AZXNYCRLDBPNCS-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide is a useful research compound. Its molecular formula is C15H8N4O4S2 and its molecular weight is 372.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide and its derivatives have been a subject of extensive research, primarily focusing on their synthesis and structural characterization. Studies have demonstrated various methods for synthesizing these compounds, emphasizing their unique structural features and potential for further modification. The synthesis processes typically involve the coupling of specific amines with carbonyl compounds, followed by treatments to achieve the desired molecular structure. These methods are essential for exploring the pharmacological potential of these compounds in various applications (Aleksandrov et al., 2021), (El’chaninov et al., 2017).

Antibacterial and Antifungal Properties

A significant area of research involving these compounds is their antibacterial and antifungal properties. Studies have revealed that these compounds exhibit potent activity against various bacterial and fungal species, including both human pathogens and food contaminants. This antimicrobial potential is attributed to the specific structural features of the compounds, and research continues to explore the relationship between molecular properties and antimicrobial effectiveness. Furthermore, synthetic intermediates in the production of these compounds also display notable antimicrobial activities, highlighting the broad spectrum of potential applications in combating infectious diseases (Incerti et al., 2017), (Palkar et al., 2017).

Antitumor Activity

There is also significant interest in the antitumor properties of these compounds. Research has identified specific derivatives that demonstrate a high ability to inhibit the in vitro growth of human tumor cells. These findings indicate the potential of these compounds in the development of new, innovative anticancer agents. The structural complexity and ability to undergo various chemical transformations make these compounds valuable candidates for further pharmacological exploration (Yoshida et al., 2005), (Ostapiuk et al., 2017).

Safety and Hazards

Benzothiazole and its derivatives may be harmful if inhaled, absorbed through the skin, or swallowed. They may cause irritation to the respiratory tract, skin, and eyes .

Future Directions

Benzothiazole derivatives have been studied extensively and found to have diverse chemical reactivity and broad spectrum of biological activity. They have special significance in the field of medicinal chemistry due to their remarkable pharmacological potentialities . Future research may focus on the development of novel antibiotics to control resistance problems, as well as the synthesis of this moiety over the last few years .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N4O4S2/c20-13(10-5-6-12(23-10)19(21)22)18-15-17-9(7-24-15)14-16-8-3-1-2-4-11(8)25-14/h1-7H,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXNYCRLDBPNCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.